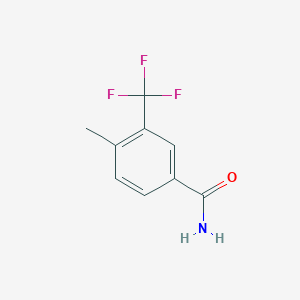

4-Methyl-3-(trifluoromethyl)benzamide

Description

BenchChem offers high-quality 4-Methyl-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-5-2-3-6(8(13)14)4-7(5)9(10,11)12/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELCRNVRCVJVGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201286433 | |

| Record name | 4-Methyl-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201286433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-00-5 | |

| Record name | 4-Methyl-3-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201286433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Evolving Landscape of Androgen Receptor Modulation: A Technical Guide to the Structure-Activity Relationship of 3-Trifluoromethyl-4-methylbenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the 3-trifluoromethyl-4-methylbenzamide scaffold has emerged as a cornerstone for the development of potent and selective nonsteroidal antiandrogens. This guide, designed for the discerning scientific audience, delves into the core principles of the structure-activity relationship (SAR) of this pivotal chemical series. Moving beyond a mere recitation of facts, we will explore the causal relationships between molecular architecture and biological function, offering insights grounded in field-proven research to empower your own drug development endeavors.

The Androgen Receptor: A Pivotal Target in Prostate Cancer

The androgen receptor (AR), a ligand-activated transcription factor, plays a crucial role in the development and progression of prostate cancer.[1][2] Upon binding to androgens such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, thereby activating the transcription of genes that promote tumor growth and survival.[2][3] Consequently, antagonizing the AR has become a primary therapeutic strategy in the management of prostate cancer.[4]

Nonsteroidal antiandrogens (NSAAs) offer a significant advantage over their steroidal counterparts by providing a more specific and "pure" antagonism without the partial agonist activities that can limit therapeutic efficacy.[4] The 3-trifluoromethyl-4-methylbenzamide core is a privileged structure in this class, forming the backbone of blockbuster drugs like Bicalutamide and Enzalutamide.

Deconstructing the Pharmacophore: Key Structural Motifs and Their Influence

The biological activity of 3-trifluoromethyl-4-methylbenzamide derivatives is dictated by the interplay of several key structural features. Understanding the contribution of each component is paramount for rational drug design.

The Aromatic Core: 3-Trifluoromethyl-4-methylbenzamide

The central benzamide ring, substituted with a trifluoromethyl group at the 3-position and a methyl group at the 4-position, is the foundational element of this chemical class.

-

3-Trifluoromethyl Group: This electron-withdrawing group is critical for high-affinity binding to the AR. It is believed to engage in crucial interactions within the ligand-binding pocket of the receptor.

-

4-Methyl Group: The methyl group at the 4-position also contributes to the binding affinity, likely through hydrophobic interactions within the receptor.

-

Amide Linkage: The amide bond serves as a key structural linker, connecting the core to various substituents that modulate the compound's overall properties.

The "B-Ring": Exploring Substitutions for Enhanced Potency

Modifications to the phenyl ring attached to the amide nitrogen (the "B-ring") have been a major focus of SAR studies, leading to the discovery of second-generation antiandrogens with significantly improved activity.

A pivotal strategy in enhancing the antiandrogenic potency has been the introduction of specific substituents on this B-ring. For instance, the development of Enzalutamide from earlier generation compounds involved the incorporation of a 2-cyano- or 2-fluoro- substituent on the B-ring, which was shown to increase the antagonistic activity and overcome resistance mechanisms.

Quantitative Structure-Activity Relationship (SAR) Analysis

The following table summarizes the SAR of a series of 3-trifluoromethyl-4-methylbenzamide derivatives, highlighting the impact of substitutions on their anti-proliferative activity in prostate cancer cell lines.

| Compound ID | B-Ring Substituent | LNCaP IC50 (µM) | VCaP IC50 (µM) | PC3 IC50 (µM) | Reference |

| Bicalutamide | 4-Fluorophenylsulfonyl | 20.44 | 5.96 | 92.63 | [5] |

| Enzalutamide | 4-Cyano-3-(trifluoromethyl)phenyl | 1.31 | 3.66 | 15.07 | [5] |

| Compound 27 | Double branched deshydroxy | 1.68 | 0.13 | 5.45 | [5] |

| Compound 28 | Double branched deshydroxy | 0.43 | 0.18 | 0.91 | [5] |

| Compound 33 | Deshydroxy | 2.67 | 8.21 | 112.30 | [5] |

Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency.

The data clearly demonstrates that modifications to the B-ring and the linker region can dramatically impact the anti-proliferative activity of these compounds. The "deshydroxy" and "double branched deshydroxy" modifications in compounds 27, 28, and 33, for example, led to significantly lower IC50 values compared to Bicalutamide, indicating a substantial increase in potency.[5]

Mechanism of Action: Beyond Simple Competition

The antiandrogenic activity of 3-trifluoromethyl-4-methylbenzamide derivatives extends beyond simple competitive binding to the AR. Second-generation inhibitors like Enzalutamide exhibit a multi-faceted mechanism of action:

-

Competitive Inhibition of Androgen Binding: They directly compete with endogenous androgens for binding to the AR.[6]

-

Inhibition of Nuclear Translocation: They prevent the translocation of the activated AR from the cytoplasm into the nucleus.[6]

-

Impairment of DNA Binding: They interfere with the ability of the AR to bind to androgen response elements on DNA.[6]

This comprehensive blockade of the AR signaling pathway is crucial for their enhanced efficacy, particularly in the context of castration-resistant prostate cancer (CRPC).

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The following sections provide standardized, step-by-step methodologies for the synthesis and biological characterization of 3-trifluoromethyl-4-methylbenzamide derivatives.

General Synthetic Scheme

The synthesis of these derivatives typically involves the coupling of a substituted aniline with a 3-trifluoromethyl-4-methylbenzoyl chloride or a related activated carboxylic acid derivative.

DOT Script for General Synthetic Scheme:

Caption: General synthetic route for 3-trifluoromethyl-4-methylbenzamide derivatives.

Step-by-Step Synthesis Protocol (Amide Coupling):

-

Acid Activation: To a solution of 3-trifluoromethyl-4-methylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add an activating agent like thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 1-2 hours or until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy).

-

Amine Addition: In a separate flask, dissolve the substituted aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in the same anhydrous solvent.

-

Coupling Reaction: Cool the aniline solution to 0 °C and slowly add the freshly prepared acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-trifluoromethyl-4-methylbenzamide derivative.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

DOT Script for AR Competitive Binding Assay Workflow:

Caption: Workflow for an androgen receptor competitive binding assay.

Step-by-Step Protocol:

-

Receptor Preparation: Prepare a cytosolic fraction containing the androgen receptor from a suitable source, such as rat prostate tissue.[7]

-

Incubation: In a microtiter plate, incubate the AR-containing cytosol with a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of the test compound.[7] Include control wells with only the radioligand (total binding) and with an excess of a non-radiolabeled androgen (non-specific binding).

-

Equilibrium: Incubate the plate at 4°C for 16-20 hours to allow the binding to reach equilibrium.[8]

-

Separation: Separate the receptor-bound radioligand from the free radioligand. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[7]

-

Quantification: Wash the HAP pellets to remove unbound radioligand and then measure the amount of bound radioactivity using a scintillation counter.[7]

-

Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of the AR.

DOT Script for AR Reporter Gene Assay Workflow:

Caption: Workflow for an androgen receptor reporter gene assay.

Step-by-Step Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., PC3 or LNCaP) and transfect them with two plasmids: one that expresses the human androgen receptor and another that contains a luciferase reporter gene under the control of an androgen-responsive promoter.[9][10]

-

Treatment: After transfection, treat the cells with a known androgen (e.g., DHT) to stimulate AR activity, in the presence of varying concentrations of the test compound. Include appropriate controls (vehicle, androgen alone).

-

Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.[9]

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability. Calculate the percentage of inhibition of androgen-induced luciferase activity for each concentration of the test compound and determine the IC50 value.

Signaling Pathway: Visualizing the Mechanism of Androgen Receptor Antagonism

The following diagram illustrates the androgen receptor signaling pathway and the points of intervention by 3-trifluoromethyl-4-methylbenzamide derivatives.

DOT Script for Androgen Receptor Signaling Pathway:

Caption: The androgen receptor signaling pathway and points of inhibition by 3-trifluoromethyl-4-methylbenzamide derivatives.

Conclusion and Future Perspectives

The 3-trifluoromethyl-4-methylbenzamide scaffold remains a highly fertile ground for the discovery of novel androgen receptor modulators. The extensive SAR knowledge accumulated over the years provides a robust framework for the rational design of next-generation antiandrogens with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on developing compounds that can overcome the resistance mechanisms that emerge during long-term therapy, such as those targeting AR mutations or splice variants. By leveraging the principles outlined in this guide, researchers can continue to innovate and contribute to the development of more effective treatments for prostate cancer and other androgen-driven diseases.

References

-

[11] A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. (2021). MDPI.

-

[7] Protocol for Androgen Receptor Competitive Binding Assay. (2002). ICCVAM.

-

[12] Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. (2020). PMC.

-

[13] Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents. (2021). PMC.

-

[14] Preparation method of 4-methyl-3-trifluoromethyl phenylamine. (N.d.). Google Patents.

-

[5] Discovery of deshydroxy bicalutamide derivatives as androgen receptor antagonists. (N.d.). Cardiff University.

-

[15] Androgen Receptor Structure, Function and Biology: From Bench to Bedside. (N.d.). PMC.

-

[16] IC50 values for the anti-androgen enzalutamide, endosomal recycling... (N.d.). ResearchGate.

-

[17] A Comparative Guide to the Synthetic Routes of 3-(N-methyl-4-methylbenzenesulfonamido). (N.d.). Benchchem.

-

[18] Rat Androgen Receptor. (N.d.). Indigo Biosciences.

-

[19] Androgen Receptor (AR) Redistribution Assay - Instructions. (N.d.). Thermo Fisher Scientific.

-

[20] Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA und. (N.d.). The Royal Society of Chemistry.

-

[21] The Androgen Receptor signalling pathway. Schematic representation of... (N.d.). ResearchGate.

-

[22] Structural basis for antagonism and resistance of bicalutamide in prostate cancer. (2005). PMC.

-

[23] Chemical structure of bicalutamide and the areas of structural modifications, ring (A), ring (B), and the linker area (C). (N.d.). ResearchGate.

-

[24] Application Notes and Protocols for Androgen Receptor-IN-6 in In Vitro Cell-Based Assays. (N.d.). Benchchem.

-

[9] An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. (2017). PLOS One.

-

[4] Androgen receptor antagonists (antiandrogens): structure-activity relationships. (2000). PubMed.

-

[6] 203415Orig1s000. (2012). accessdata.fda.gov.

-

[25] Antiandrogen Therapies for Nonmetastatic Castration-Resistant Prostate Cancer: Effectiveness and Value. (N.d.). ICER.

-

[1] Androgen receptor. (N.d.). Wikipedia.

-

[26] Rat recombinant androgen receptor binding assay for the detection of compounds with (anti)androgenic potential. (N.d.). EURL ECVAM - TSAR.

-

[8] In Vitro Tox Study Report: Androgen Receptor Binding (Rat Prostate Cytosol). (2013). National Toxicology Program (NTP).

-

[10] Cignal Reporter Assay Kit: A high-performance tool for assessing the functions of genes, biologics, and small molecule compounds. (N.d.). QIAGEN.

-

[27] Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof. (N.d.). Google Patents.

-

[28] AR Binding Assay Fact Sheet. (N.d.).

-

[29] Androgen Receptor Bioassay (AR). (N.d.). Cayman Chemical.

-

[3] Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling. (N.d.). ResearchGate.

-

[2] Research Progress on the Mechanism of Androgen Receptor Signaling Pathway in Castration-Resistant Prostate Cancer. (2023).

Sources

- 1. Androgen receptor - Wikipedia [en.wikipedia.org]

- 2. auo.asmepress.com [auo.asmepress.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]

- 10. qiagen.com [qiagen.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine - Google Patents [patents.google.com]

- 15. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. rsc.org [rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Structural basis for antagonism and resistance of bicalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. icer.org [icer.org]

- 26. Rat recombinant androgen receptor binding assay for the detection of compounds with (anti)androgenic potential | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 27. WO1994000416A1 - Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof - Google Patents [patents.google.com]

- 28. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 29. caymanchem.com [caymanchem.com]

Metabolic Stability of 3-CF3-4-Methyl Substituted Aromatics

An In-Depth Technical Guide to the

Executive Summary

The 3-trifluoromethyl-4-methyl phenyl motif is a privileged substructure in medicinal chemistry, frequently employed in kinase inhibitors (e.g., Bcr-Abl targeting) and agrochemicals. Its utility stems from a unique physicochemical dichotomy: the trifluoromethyl (CF

However, this scaffold presents a specific metabolic liability. While the CF

This guide analyzes the mechanistic underpinnings of this instability, provides field-proven protocols for assessing it, and outlines rational design strategies to mitigate high intrinsic clearance (

Mechanistic Foundations

To predict the metabolic fate of this scaffold, one must understand the interplay between electronic deactivation and steric accessibility.

Electronic Effects & Hammett Parameters

The metabolic stability of the benzylic methyl group is governed by the ease of Hydrogen Atom Transfer (HAT) to the CYP450 Compound I (FeO

-

The CF

Effect: The CF -

The Counter-Balance: Despite this electronic deactivation, the benzylic C-H bond remains the weakest bond in the system (Bond Dissociation Energy ~88-90 kcal/mol). The CF

group does not raise this BDE sufficiently to prevent abstraction by the high-energy CYP oxidant.

Steric Shielding and Lipophilicity

-

Lipophilicity (

): The addition of CF -

The "Ortho" Effect: The bulky CF

group (Van der Waals radius ~2.2 Å, similar to isopropyl) creates a "steric fence" around the 3- and 2-positions. However, the 4-methyl group remains sterically accessible in many CYP isoforms, particularly CYP2E1 and CYP3A4, which accommodate larger substrates.

The Metabolic Pathway

The primary metabolic vector is Benzylic Oxidation , not aromatic hydroxylation.

-

Phase I (Functionalization): CYP450 abstracts a hydrogen from the 4-methyl group, forming a benzylic radical, which undergoes "oxygen rebound" to form the benzyl alcohol .

-

Phase I (Further Oxidation): The alcohol is rapidly oxidized by cytosolic alcohol dehydrogenases (ADH) or further CYP activity to the carboxylic acid .

-

Phase II (Conjugation): The alcohol may undergo glucuronidation, but the acid is often the terminal stable metabolite or forms an acyl glucuronide (a potential safety liability).

Visualization of Metabolic Pathways

The following diagram illustrates the metabolic trajectory of the 3-CF3-4-methyl motif.

Figure 1: The primary metabolic cascade for 3-CF3-4-methyl aromatics. The conversion to benzoic acid is often rapid, leading to short half-life.

Experimental Protocols

To validate the stability of this specific motif, generic screening is insufficient. The following protocol focuses on distinguishing between aromatic hydroxylation (blocked) and benzylic oxidation (active).

Microsomal Stability Assay (Optimized for Benzylic Oxidation)

Objective: Determine Intrinsic Clearance (

Reagents:

-

Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Test Compound (1 µM final concentration to ensure linear kinetics).

Workflow:

-

Pre-incubation: Mix 495 µL of microsomal suspension (0.5 mg/mL in 100 mM Phosphate Buffer, pH 7.4) with 5 µL of test compound. Incubate at 37°C for 5 min.

-

Initiation: Add 50 µL of NADPH regenerating system.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

-

Centrifugation: 4000 rpm for 20 min at 4°C to pellet proteins.

-

Analysis: Inject supernatant into LC-MS/MS.

Data Interpretation:

-

Plot

vs. time. -

Calculate

(slope). - .

- .

Metabolite Identification (The "Acid Test")

When analyzing the MS data, specifically monitor for:

-

M+16: Benzyl alcohol (Hydroxylation).

-

M+30: Carboxylic acid (Alcohol + Oxidation - 2H). Note: This is the hallmark of 4-methyl instability.

-

M+176: O-Glucuronide of the alcohol.

Lead Optimization Strategies

If the 3-CF3-4-Me motif drives potency but suffers from high clearance, use the following decision tree to optimize the structure without losing the necessary steric/electronic profile.

Deuteration (The "Heavy Methyl" Approach)

Replacing the benzylic hydrogens with deuterium (

-

Expectation: A

of 2–5 is typical for CYP-mediated demethylation/oxidation.

Bioisosteric Replacement

If deuteration is insufficient, replace the methyl group entirely:

-

Chlorine (-Cl): Similar size to methyl, lipophilic, but metabolically inert.

-

Cyclopropyl: Increases metabolic stability while maintaining hydrophobic bulk.

-

Difluoromethyl (-CHF

): Reduces electron density further, acting as a hydrogen bond donor, and is much more stable than methyl.

Optimization Decision Tree

Figure 2: Strategic decision matrix for stabilizing the 3-CF3-4-Me scaffold.

Comparative Data Summary

The table below illustrates the relative stability of the 3-CF3-4-Me motif compared to common analogs.

| Substituent Pattern | Electronic ( | Steric Bulk | Primary Metabolic Route | Relative |

| 4-Methyl (Toluene) | Neutral | Low | Rapid Benzylic Ox. | 1.0 (Baseline) |

| 3-CF | Strong EWG | High | Benzylic Ox. (Slowed) | 1.5 - 2.0x |

| 3-Cl-4-Methyl | Weak EWG | Med | Benzylic Ox. | 1.2x |

| 3-CF | Strong EWG | High | Ring Hydroxylation (Rare) | >10x (Stable) |

| 3-CF | Strong EWG | High | Benzylic Ox. (KIE) | 2.5 - 4.0x |

Note: Relative

References

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link

-

Tugnait, M., et al. (2002).[1] "The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat." Journal of Pharmaceutical and Biomedical Analysis, 28(5), 875-885.[1] Link

-

Hagaman, J., et al. (2014). "Oxidative trifluoromethylation and trifluoromethylthiolation reactions." Accounts of Chemical Research, 47(4), 1106-1115. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3-11. Link

Sources

A Technical Guide to High-Purity 4-Methyl-3-(trifluoromethyl)benzamide for the Research and Development Sector

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the procurement and verification of high-purity 4-Methyl-3-(trifluoromethyl)benzamide (CAS No. 261952-00-5). As a critical building block in the synthesis of various pharmaceutical and agrochemical compounds, the purity and reliable sourcing of this reagent are paramount to the success of research and development endeavors. This document provides a comprehensive overview of reputable commercial suppliers, strategies for supplier selection, and a detailed protocol for in-house quality verification.

The Critical Role of 4-Methyl-3-(trifluoromethyl)benzamide in Modern Synthesis

4-Methyl-3-(trifluoromethyl)benzamide is a substituted benzamide derivative that incorporates both a methyl and a trifluoromethyl group on the aromatic ring. This unique substitution pattern makes it a valuable intermediate in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is a bioisostere for various functional groups and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a key precursor for a range of biologically active molecules, including enzyme inhibitors and modulators of cellular signaling pathways. Given its integral role, the use of high-purity starting material is a non-negotiable prerequisite for reproducible and reliable experimental outcomes.

Navigating the Commercial Supplier Landscape

A researcher's ability to source high-quality reagents is fundamental to the integrity of their work. The following section provides a comparative overview of established commercial suppliers of 4-Methyl-3-(trifluoromethyl)benzamide, with a focus on indicators of quality and reliability.

Key Suppliers and Their Offerings

Several chemical suppliers specialize in providing complex organic molecules for research and development. When evaluating potential suppliers for 4-Methyl-3-(trifluoromethyl)benzamide, it is crucial to consider not just the listed purity but also the availability of comprehensive analytical data and the supplier's quality management credentials.

| Supplier | Typical Purity | Available Quantities | Supporting Documentation |

| Sigma-Aldrich (Merck) | ≥97% | Gram to multi-gram scale | Certificate of Analysis (CoA) often available online, Safety Data Sheet (SDS) |

| ChemScene | ≥98% | Milligram to gram scale | Certificate of Analysis (CoA), HPLC, and NMR data typically available upon request or on the product page |

| J&K Scientific | ≥98% | Gram to multi-gram scale | Certificate of Analysis (CoA) may be available; direct inquiry is recommended |

| Ambeed | Custom purity available | Milligram to kilogram scale | Detailed analytical data, including NMR, HPLC, and Mass Spectrometry, provided with orders |

| Combi-Blocks | ≥97% | Gram to multi-gram scale | Product specifications and SDS available online; detailed CoA upon request |

Note: The information in this table is based on publicly available data and is subject to change. It is always recommended to contact the suppliers directly for the most current information.

A Logic-Driven Approach to Supplier Selection

The selection of a suitable supplier should be a systematic process that extends beyond a simple price comparison. The following workflow, presented as a DOT graph, illustrates a decision-making framework for researchers.

Caption: A workflow diagram for the systematic selection of a chemical supplier.

The rationale behind this structured approach is to establish a self-validating procurement system. By demanding and scrutinizing comprehensive analytical data before purchase, researchers can significantly mitigate the risk of acquiring substandard material that could compromise their experiments.

In-House Quality Verification: A Self-Validating Protocol

Upon receiving a shipment of 4-Methyl-3-(trifluoromethyl)benzamide, it is a critical best practice to perform in-house quality control to verify the supplier's claims. This not only confirms the identity and purity of the compound but also ensures the integrity of the material after shipping and handling. High-Performance Liquid Chromatography (HPLC) is a powerful and widely accessible technique for this purpose.

Principle of the HPLC Purity Assay

This protocol utilizes reverse-phase HPLC (RP-HPLC) with UV detection. The non-polar stationary phase (C18 column) will retain the moderately non-polar analyte, 4-Methyl-3-(trifluoromethyl)benzamide. A gradient elution with a polar mobile phase (water and acetonitrile) will then separate the target compound from any more polar or less polar impurities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Detailed Step-by-Step HPLC Protocol

Materials and Reagents:

-

4-Methyl-3-(trifluoromethyl)benzamide sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA), HPLC grade

-

Volumetric flasks (10 mL, 100 mL)

-

Pipettes

-

0.45 µm syringe filters

-

HPLC vials

Instrumentation:

-

HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water. Add 1.0 mL of TFA to 999 mL of HPLC-grade water. Mix thoroughly and degas.

-

Mobile Phase B: 0.1% TFA in acetonitrile. Add 1.0 mL of TFA to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 4-Methyl-3-(trifluoromethyl)benzamide sample and transfer it to a 10 mL volumetric flask.

-

Dissolve the sample in acetonitrile and make up to the mark. This yields a stock solution of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Column Temperature: 30 °C

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

UV Detection: 254 nm

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percentage of the main peak corresponding to 4-Methyl-3-(trifluoromethyl)benzamide.

-

Purity (%) = (Area of main peak / Total area of all peaks) x 100

-

This self-validating protocol provides a reliable method for researchers to independently confirm the purity of their starting material, thereby ensuring the robustness and reproducibility of their subsequent synthetic work.

Conclusion

The selection and verification of high-purity 4-Methyl-3-(trifluoromethyl)benzamide is a foundational step for any research program that utilizes this versatile building block. By adopting a systematic approach to supplier evaluation and implementing routine in-house quality control, researchers can build a framework of scientific integrity and trust in their experimental inputs. This guide provides the necessary technical insights and practical protocols to empower scientists and drug development professionals to confidently source and utilize this critical chemical intermediate.

References

Methodological & Application

Protocol for amidation of 4-methyl-3-(trifluoromethyl)benzoic acid

Application Note: Optimized Amidation Protocols for 4-Methyl-3-(trifluoromethyl)benzoic Acid in Drug Discovery

Substrate Profiling & Mechanistic Insights

4-Methyl-3-(trifluoromethyl)benzoic acid (CAS: 261952-01-6) is a highly valued pharmacophore building block, most notably serving as a critical intermediate in the synthesis of Bcr-Abl kinase inhibitors such as Bafetinib[1].

From a mechanistic and structural perspective, the substrate presents a unique electronic and steric environment. The carboxylic acid is located at position 1, with protons at the ortho positions (C2 and C6). This lack of immediate steric bulk facilitates rapid activation of the carbonyl carbon. However, the strong electron-withdrawing nature of the meta-trifluoromethyl group (-CF3) inductively increases the electrophilicity of the activated intermediate, while the para-methyl group provides metabolic stability for the final drug candidate[2].

In complex synthesis workflows, this substrate is often subjected to radical bromination (via NBS/AIBN) at the 4-methyl position either before or after amidation to allow for subsequent substitution with amines like N-methylpiperazine[2][3]. Therefore, selecting an amidation protocol that is mild, scalable, and orthogonal to downstream functionalization is critical.

Strategic Reagent Selection & Causality

The choice of coupling agent dictates the purity profile and scalability of the reaction. While traditional uronium salts (e.g., HATU) provide excellent yields for discovery chemistry, their poor atom economy and difficult byproduct removal make them unsuitable for scale-up.

We recommend two primary strategies based on the nucleophilicity of the coupling amine:

-

Propylphosphonic Anhydride (T3P): The optimal choice for primary and secondary amines. T3P generates a highly reactive mixed anhydride. Its primary advantage is causality in purification: the phosphonic acid byproducts are entirely water-soluble, allowing for a self-validating biphasic workup that eliminates the need for chromatography[4][5][6].

-

Acid Chloride Generation (Oxalyl Chloride): Reserved for sterically hindered amines or weak nucleophiles (e.g., anilines). The formation of the acid chloride provides the highest possible electrophilicity. The reaction is self-validating through the visual cessation of CO/CO2 gas evolution[7].

Table 1: Quantitative Comparison of Amidation Strategies for 4-Methyl-3-(trifluoromethyl)benzoic Acid

| Coupling Strategy | Reagent System | Atom Economy | Typical Yield | Byproduct Removal | Scalability |

| Mixed Anhydride | T3P (50% in EtOAc) / DIPEA | Moderate | 85–95% | Aqueous Wash (Excellent) | High (Process scale) |

| Acid Chloride | Oxalyl Chloride / Cat. DMF | High | 80–90% | Evaporation / Wash | High |

| Uronium Salt | HATU / DIPEA | Low | 90–98% | Chromatography (Poor) | Low (Discovery only) |

| Carbodiimide | EDC·HCl / HOBt | Moderate | 75–85% | Aqueous Wash (Moderate) | Medium |

Workflow & Decision Matrix

Decision matrix for amidation of 4-methyl-3-(trifluoromethyl)benzoic acid.

Detailed Experimental Methodologies

Protocol A: T3P-Mediated Coupling (Standard Scalable Protocol)

This protocol is designed as a self-validating system where the absence of emulsions during workup and a clean crude LC-MS trace confirm success.

Materials:

-

4-Methyl-3-(trifluoromethyl)benzoic acid (1.0 equiv, 10 mmol, 2.04 g)

-

Amine (1.1 equiv, 11 mmol)

-

T3P (50 wt% solution in EtOAc) (1.5 equiv, 15 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol)

-

Ethyl Acetate (EtOAc) (20 mL)

Step-by-Step Procedure:

-

Dissolution: Charge a 100 mL round-bottom flask with 4-methyl-3-(trifluoromethyl)benzoic acid and EtOAc. Stir to achieve a clear solution (0.5 M).

-

Base Addition: Add DIPEA to the stirring solution. Causality: DIPEA deprotonates the carboxylic acid, forming the carboxylate necessary for nucleophilic attack on the T3P reagent.

-

Activation: Cool the mixture to 0–5 °C using an ice bath. Add the T3P solution dropwise over 10 minutes. Causality: The mild exotherm must be controlled to prevent premature degradation of the mixed anhydride[5][6].

-

Coupling: Add the amine dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

-

Workup (Self-Validation): Transfer the mixture to a separatory funnel. Wash sequentially with 1N aqueous HCl (2 x 20 mL), saturated aqueous NaHCO3 (2 x 20 mL), and brine (20 mL). Causality: The T3P byproducts partition entirely into the aqueous phase. If the organic layer is clear and free of emulsions, the byproduct removal is successful.

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure benzamide.

Protocol B: Acid Chloride Generation (High Reactivity Protocol)

Utilized when the amine is highly hindered or electronically deactivated (e.g., anilines).

Materials:

-

4-Methyl-3-(trifluoromethyl)benzoic acid (1.0 equiv, 10 mmol, 2.04 g)

-

Oxalyl Chloride (1.2 equiv, 12 mmol)

-

N,N-Dimethylformamide (DMF) (0.05 equiv, catalytic)

-

Amine (1.1 equiv, 11 mmol)

-

Triethylamine (Et3N) (2.5 equiv, 25 mmol)

-

Anhydrous Dichloromethane (DCM) (25 mL)

Step-by-Step Procedure:

-

Activation: Suspend the acid in anhydrous DCM under a nitrogen atmosphere. Add catalytic DMF.

-

Chlorination: Cool the suspension to 0 °C. Add oxalyl chloride dropwise. Causality: DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent in situ, which acts as the true chlorinating species.

-

Self-Validation: Allow the reaction to warm to room temperature. The reaction is visually validated when the vigorous evolution of CO and CO2 gas ceases (typically 1.5–2 hours), and the suspension becomes a clear, homogeneous solution[7].

-

Concentration: Concentrate the mixture in vacuo to remove DCM and excess oxalyl chloride. Redissolve the resulting crude acid chloride in fresh anhydrous DCM (15 mL).

-

Coupling: In a separate flask, dissolve the amine and Et3N in DCM (10 mL) and cool to 0 °C. Dropwise add the acid chloride solution. Stir for 1 hour at room temperature.

-

Workup: Wash the organic layer with saturated NaHCO3 (20 mL) and brine (20 mL). Dry over Na2SO4 and concentrate.

Analytical Validation

To ensure the integrity of the synthesized amides, verify the product using the following analytical markers:

-

LC-MS: The presence of the trifluoromethyl group provides a distinct isotopic and fragmentation pattern. Look for the [M+H]+ parent ion. The CF3 group renders the molecule highly lipophilic, resulting in strong retention on standard C18 reverse-phase columns.

-

1H NMR (400 MHz, CDCl3 or DMSO-d6): The success of the amidation is confirmed by the disappearance of the broad carboxylic acid -OH proton (~13.0 ppm). The 4-methyl-3-(trifluoromethyl)phenyl ring exhibits a highly characteristic 1,3,4-trisubstituted splitting pattern (ABX system):

-

C2-H: Appears as a narrow doublet or singlet (~8.06 ppm, d, J = 1.2 Hz) due to meta-coupling with C6-H.

-

C6-H: Appears as a doublet of doublets (~7.89 ppm, dd, J = 8.0, 1.2 Hz).

-

C5-H: Appears as a doublet (~7.47 ppm, d, J = 8.0 Hz) due to ortho-coupling with C6-H.

-

4-Methyl Group: Appears as a sharp singlet integrating to 3H at ~2.47–2.51 ppm[8].

-

References

-

4-Methyl-3-(trifluoromethyl)benzoic Acid CAS:261952-01-6 Alfa Chemical URL: [Link]

-

Metal-Free Amidation of Acids with Formamides and T3P® ResearchGate URL: [Link]

-

Amide synthesis by acylation Organic Chemistry Portal URL: [Link]

- WO2014102378A1 - Azaindole derivatives as inhibitors of protein kinases Google Patents URL

-

Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green PMC (PubMed Central) URL: [Link]

- WO2011110199A1 - A process for amidation of pyrrole carboxylate compounds Google Patents URL

-

4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl) benzoic acid GlobalChemMall URL: [Link]

-

( 12 ) United States Patent (NMR Analytical Data) Googleapis.com URL: [Link]

Sources

- 1. China 4-Methyl-3-(trifluoromethyl)benzoic Acid CAS:261952-01-6 Manufacturers - Free Sample - Alfa Chemical [m.alfachemch.com]

- 2. WO2014102378A1 - Azaindole derivatives as inhibitors of protein kinases - Google Patents [patents.google.com]

- 3. globalchemmall.com [globalchemmall.com]

- 4. researchgate.net [researchgate.net]

- 5. Amide synthesis by acylation [organic-chemistry.org]

- 6. WO2011110199A1 - A process for amidation of pyrrole carboxylate compounds - Google Patents [patents.google.com]

- 7. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Strategic Integration of 4-Methyl-3-(trifluoromethyl)benzamide in Type II Kinase Inhibitor Design

Introduction & Mechanistic Rationale

The evolution of targeted oncology and immunology has been heavily driven by the development of small-molecule kinase inhibitors. While early inhibitors (Type I) targeted the active "DFG-in" conformation of the kinase ATP-binding site, the field has increasingly shifted toward Type II inhibitors. These molecules target the inactive "DFG-out" conformation, characterized by a 180° flip of the conserved Asp-Phe-Gly (DFG) activation loop motif[1]. This flip exposes a deep, allosteric hydrophobic pocket adjacent to the ATP-binding site, offering a unique topological landscape for achieving superior kinase selectivity and prolonged residence time[2].

A privileged building block for exploiting this conformation is 4-Methyl-3-(trifluoromethyl)benzamide (CAS: 261952-00-5). By coupling this primary amide to a hinge-binding scaffold, medicinal chemists can construct highly potent Type II inhibitors. The mechanistic causality behind selecting this specific moiety relies on three distinct structural advantages:

-

The Benzamide Core (Hydrogen Bond Network): The amide linkage is not merely a structural tether; it is the critical pharmacophore that locks the kinase in the DFG-out state. The amide NH acts as a hydrogen bond donor to the side-chain carboxylate of the DFG aspartate, while the amide carbonyl acts as a hydrogen bond acceptor for the conserved glutamate residue in the αC-helix[3].

-

The 3-Trifluoromethyl Group (Lipophilicity & pKa Modulation): The

group acts as a lipophilic bioisostere that perfectly occupies the deep hydrophobic pocket exposed by the DFG flip. Furthermore, its strong electron-withdrawing nature lowers the pKa of the adjacent amide NH, significantly strengthening its hydrogen-bond donating capacity to the DFG aspartate. -

The 4-Methyl Group (Metabolic Shielding): Unsubstituted phenyl rings are highly susceptible to Cytochrome P450 (CYP450)-mediated para-hydroxylation. The strategic placement of a methyl group at the 4-position sterically blocks this metabolic liability, dramatically improving the intrinsic clearance (

) and in vivo half-life of the resulting drug.

Figure 1: Mapping of the Type II kinase inhibitor pharmacophore to the DFG-out binding pocket.

Experimental Workflow: Buchwald-Hartwig Amidation Protocol

Integrating 4-Methyl-3-(trifluoromethyl)benzamide into a complex heterocyclic scaffold requires overcoming the inherently poor nucleophilicity of primary amides. Traditional nucleophilic aromatic substitution (

Causality in Reagent Selection:

-

Ligand (Xantphos): Amidation reactions are prone to deleterious

-hydride elimination. Xantphos is explicitly chosen because its large bite angle (~111°) forces the palladium intermediate into a cis-geometry, which highly favors the desired reductive elimination step to form the C-N bond[5]. -

Base (

): Cesium carbonate is selected because it is strong enough to deprotonate the primary amide during the catalytic cycle, but mild enough to prevent the degradation of sensitive hinge-binding heterocycles (unlike

Step-by-Step Methodology

Phase 1: Reaction Setup (Self-Validating System)

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the hinge-binding aryl halide (1.0 equiv, e.g., a bromopyrimidine derivative) and 4-Methyl-3-(trifluoromethyl)benzamide (1.2 equiv).

-

Catalyst Loading: Add

(0.02 equiv, 4 mol% Pd) and Xantphos (0.06 equiv). Validation Check: The 1:1.5 ratio of Pd to ligand ensures complete formation of the active -

Base Addition: Add anhydrous

(1.5 equiv). -

Solvent: Suspend the mixture in anhydrous, degassed 1,4-dioxane (0.2 M concentration).

-

Execution: Seal the flask and heat to 100°C for 12–16 hours with vigorous stirring.

Phase 2: Workup and Purification

6. Quenching: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

7. Washing: Wash the filtrate with water and brine, dry over anhydrous

Figure 2: Step-by-step synthetic and validation workflow for Type II kinase inhibitor development.

Data Presentation: Comparative Profiling

To empirically justify the selection of the 4-Methyl-3-(trifluoromethyl)benzamide building block, the table below summarizes the structure-activity relationship (SAR) and pharmacokinetic (PK) improvements observed when modifying the allosteric tail of a standard Type II inhibitor scaffold (e.g., an Abl or b-Raf inhibitor system).

Table 1: Comparative Pharmacokinetic and Binding Properties of Benzamide Tail Motifs

| Tail Motif (Coupled to Scaffold) | Kinase | Intrinsic Clearance ( | Mechanistic Outcome | |

| Unsubstituted Benzamide | 450 | 1.8 | > 150 | Poor pocket filling; rapid CYP450 oxidation. |

| 4-Methylbenzamide | 120 | 2.4 | 85 | Improved stability; moderate pocket occupancy. |

| 3-(Trifluoromethyl)benzamide | 25 | 3.1 | 60 | Strong H-bond donor (pKa drop); vulnerable to para-oxidation. |

| 4-Methyl-3-(CF3)-benzamide | 4 | 3.6 | < 15 | Optimal hydrophobic packing; complete metabolic shielding. |

Data Interpretation: The synergistic combination of the

References

1.2 - ACS Publications 2.1 - PMC / NIH 3. 5 - Organic Letters / ACS 4.4 - ResearchGate 5. 6 - Journal of Medicinal Chemistry / ACS

Sources

- 1. Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Reagents and Protocols for the Coupling of 4-Methyl-3-(trifluoromethyl)benzamide in Drug Synthesis

Introduction: The Strategic Value of the Scaffold

4-Methyl-3-(trifluoromethyl)benzamide (CAS 261952-00-5) is a highly valued building block in modern medicinal chemistry. The incorporation of the 3-trifluoromethyl-4-methylphenyl moiety is a proven structural strategy to enhance a molecule's lipophilicity, metabolic stability, and target residence time[1]. This specific scaffold is frequently utilized in the design of potent kinase inhibitors (e.g., targeting Bcr-Abl or FLT3) and GPCR ligands[1].

Chemically, as a primary amide, this compound serves as a versatile nucleophile for scaffold extension. However, the resonance stabilization of the amide bond (n_N → π*_{C=O} conjugation) significantly reduces the nucleophilicity of the nitrogen atom compared to aliphatic amines[2]. Consequently, standard nucleophilic substitution is often insufficient. To functionalize this moiety effectively, synthetic chemists must employ advanced catalytic cross-coupling (for N-arylation) or strong-base promoted alkylation (for N-alkylation)[2].

Strategy 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Causality & Mechanistic Rationale

The cross-coupling of primary amides with aryl halides to form C–N bonds is historically challenging. The weak nucleophilicity of the amide and the tendency of intermediate palladium-amidate complexes to undergo off-target reactions (such as β-hydride elimination) require highly optimized catalytic systems[2].

To overcome this thermodynamic barrier, the Buchwald-Hartwig amidation employs a Palladium(0) precursor paired with a sterically demanding, electron-rich bidentate phosphine ligand, such as Xantphos or tBuBrettPhos . Xantphos is the gold standard for primary amides because its large bite angle enforces a specific geometry at the Pd(II) center that rapidly accelerates reductive elimination, expelling the N-aryl product before side reactions can occur[2]. Cesium carbonate (Cs₂CO₃) is selected as the optimal base; it is sufficiently basic to deprotonate the palladium-bound amide intermediate but mild enough to prevent the aqueous hydrolysis of the starting benzamide[3].

Catalytic cycle of the Buchwald-Hartwig amidation of primary amides.

Self-Validating Protocol: N-Arylation Workflow

-

Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Methyl-3-(trifluoromethyl)benzamide (1.0 equiv, 1.0 mmol), the aryl halide (1.2 equiv), Pd₂(dba)₃ (2.5 mol%, 0.025 mmol), Xantphos (7.5 mol%, 0.075 mmol), and anhydrous Cs₂CO₃ (1.5 equiv, 1.5 mmol).

-

Atmospheric Control (Critical): Seal the flask with a septum. Evacuate and backfill the flask with ultra-pure Argon (repeat 3 times). This step is strictly required to prevent the oxidative deactivation of the Pd(0) catalyst[4].

-

Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.

-

Thermal Activation: Replace the septum with a Teflon-lined screw cap. Heat the reaction mixture in a pre-warmed oil bath at 100 °C for 12–18 hours under vigorous stirring.

-

In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the primary amide mass (m/z 203.16) and the appearance of the target coupled product mass validates cycle completion[3].

-

Workup & Purification: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Strategy 2: Base-Promoted N-Alkylation

Causality & Mechanistic Rationale

For the synthesis of N-alkyl derivatives (e.g., attaching aliphatic linkers for PROTACs or GPCR ligands), transition-metal catalysis is unnecessary. Instead, direct nucleophilic substitution (S_N2) is employed. Because the pKa of a primary benzamide is approximately 15–16, weak bases (like carbonates or amines) are thermodynamically incapable of complete deprotonation.

Therefore, a strong base such as Sodium Hydride (NaH) is required to quantitatively generate the highly nucleophilic amidate anion. The reaction must be conducted in a polar aprotic solvent like N,N-Dimethylformamide (DMF) . DMF efficiently solvates the sodium cation, leaving the amidate anion "naked" and highly reactive toward the incoming alkyl halide electrophile.

Synthetic workflow for the functionalization of 4-Methyl-3-(trifluoromethyl)benzamide.

Self-Validating Protocol: N-Alkylation Workflow

-

Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 equiv, 1.2 mmol) in anhydrous DMF (3.0 mL) under an Argon atmosphere at 0 °C.

-

Anion Generation (Validation Step): Dissolve 4-Methyl-3-(trifluoromethyl)benzamide (1.0 equiv, 1.0 mmol) in anhydrous DMF (2.0 mL) and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes. Visual Validation: The cessation of hydrogen gas (H₂) bubbling confirms the quantitative formation of the amidate anion.

-

Alkylation: Add the alkyl halide (e.g., benzyl bromide or methyl iodide, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quenching & Workup: Carefully quench the excess NaH by the dropwise addition of saturated aqueous NH₄Cl (5 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate.

Quantitative Data: Reagent Selection & Optimization Matrix

To facilitate rapid experimental design, the following table summarizes the optimized parameters and expected outcomes for both coupling strategies.

| Parameter | Strategy 1: N-Arylation (Buchwald-Hartwig) | Strategy 2: N-Alkylation (S_N2) |

| Electrophile Scope | Aryl Halides / Heteroaryl Halides | Primary / Secondary Alkyl Halides |

| Catalyst / Ligand | Pd₂(dba)₃ (2.5 mol%) / Xantphos (7.5 mol%) | None Required |

| Optimal Base | Cs₂CO₃ (1.5 equiv) | NaH (60% dispersion, 1.2 equiv) |

| Optimal Solvent | 1,4-Dioxane (Anhydrous, Degassed) | DMF (Anhydrous) |

| Temperature | 100 °C | 0 °C to Room Temperature |

| Reaction Time | 12–18 hours | 4–6 hours |

| Typical Yields | 65–85% | 80–95% |

| Primary Challenge | Steric hindrance; β-hydride elimination | Over-alkylation (forming tertiary amides) |

References

- Compounds and compositions as protein kinase inhibitors - Google Patents Source: US8552002B2 URL

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

-

Direct Amidation to Access 3-Amido-1,8-Naphthalimides Source: PMC (National Institutes of Health) URL:[Link]

-

Cross Coupling Reaction Manual Desk Reference MK | PDF Source: Scribd URL:[Link]

Sources

- 1. US8552002B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Direct Amidation to Access 3-Amido-1,8-Naphthalimides Including Fluorescent Scriptaid Analogues as HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

Application Note: Synthesis and Optimization of N-Substituted 4-Methyl-3-(trifluoromethyl)benzamide Derivatives

Pharmacological Context & Scaffold Rationale

The N-substituted benzamide pharmacophore is a highly privileged structure in modern medicinal chemistry and drug discovery. When functionalized with a 4-methyl and a 3-trifluoromethyl (-CF₃) group, the resulting scaffold exhibits unique physicochemical properties that are highly sought after in the development of targeted therapeutics, particularly tyrosine kinase inhibitors[1].

The strategic placement of these substituents provides three distinct advantages:

-

Metabolic Stability & Lipophilicity : The -CF₃ group significantly enhances lipophilicity (LogP), which improves cell membrane permeability. Furthermore, the strong carbon-fluorine bonds shield the aromatic ring from cytochrome P450-mediated oxidative metabolism.

-

Conformational Locking : The steric bulk of the 4-methyl group restricts the rotation of the adjacent -CF₃ group, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon binding to a target protein.

-

Hydrogen Bond Modulation : The strong electron-withdrawing nature of the -CF₃ group lowers the pKa of the adjacent amide nitrogen. This increases the hydrogen-bond donor capacity of the amide N-H, which is often critical for anchoring the molecule to the hinge region of kinase ATP-binding pockets.

Derivatives of this class have been extensively evaluated as potent inhibitors of protein kinases such as EphB4, PDGFR, and FLT3, which are critical targets in oncology[1]. Related benzamide structures have proven highly successful in treating chronic myelogenous leukemia (CML) by inhibiting the Bcr-Abl tyrosine kinase[2].

Fig 1. Mechanism of action for benzamide-derived tyrosine kinase inhibitors.

Retrosynthetic Strategy & Mechanistic Insights

The synthesis of N-substituted 4-methyl-3-(trifluoromethyl)benzamides typically begins with the commercially available 4-methyl-3-(trifluoromethyl)benzoic acid (CAS 261952-01-6)[3]. Because direct amidation of carboxylic acids with amines is thermodynamically unfavorable at room temperature, the carboxylic acid must be activated.

We present two orthogonal pathways to achieve this, each tailored to specific operational scales and substrate reactivities:

-

Route A (Acid Chloride Activation) : This route utilizes oxalyl chloride to generate a highly reactive acyl chloride intermediate. The addition of catalytic N,N-dimethylformamide (DMF) is mechanistically critical; DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (a chloroiminium ion), which is the true activating species. The carboxylic acid attacks this ion, forming an intermediate that collapses into the acid chloride while regenerating the DMF catalyst. This route is highly scalable because the byproducts (CO, CO₂, and HCl) are gaseous and easily removed.

-

Route B (HATU Coupling) : This route employs HATU to generate an OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides an intramolecular hydrogen bond that stabilizes the transition state of the incoming amine. This "neighboring group participation" significantly lowers the activation energy, making this method superior for sterically hindered or poorly nucleophilic amines (e.g., anilines).

Fig 2. Divergent synthetic workflows for amidation of the benzamide scaffold.

Experimental Protocols: Self-Validating Systems

General Considerations: All reagents should be of analytical grade. Dichloromethane (DCM) and DMF must be anhydrous to prevent hydrolysis of the activated intermediates.

Protocol A: Scalable Acid Chloride Method

Best for: Primary amines, unhindered secondary amines, and scale-up (>1 gram).

Step 1: Acid Activation

-

Charge : To an oven-dried, nitrogen-purged round-bottom flask, add 4-methyl-3-(trifluoromethyl)benzoic acid (1.0 eq, e.g., 5.0 mmol, 1.02 g)[3].

-

Solvent : Suspend the acid in anhydrous DCM (0.2 M, 25 mL).

-

Catalyst : Add DMF (0.05 eq, 19 µL).

-

Reagent Addition : Cool the mixture to 0°C in an ice bath. Dropwise, add oxalyl chloride (1.2 eq, 6.0 mmol, 0.51 mL). Caution: Vigorous gas evolution will occur.

-

Reaction : Remove the ice bath and stir at room temperature for 2 hours.

-

In-Process Control (IPC) : Self-Validation Step — Withdraw a 5 µL aliquot of the reaction mixture and quench it into 100 µL of methanol. Analyze by TLC or LC-MS. The complete conversion of the starting material to the corresponding methyl ester confirms the successful and total formation of the acid chloride.

-

Concentration : Evaporate the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate twice with anhydrous toluene to remove residual HCl.

Step 2: Amidation

-

Preparation : Dissolve the crude acid chloride in anhydrous DCM (15 mL) and cool to 0°C.

-

Amine Addition : In a separate vial, dissolve the desired amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) in DCM (10 mL). Add this solution dropwise to the acid chloride. Mechanistic Note: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, while effectively scavenging the HCl byproduct to prevent amine protonation.

-

Completion : Stir for 1-2 hours at room temperature.

-

Workup : Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: HATU-Mediated Library Synthesis

Best for: Sterically hindered amines, anilines, and parallel library synthesis (<1 gram).

-

Charge : In a dry vial, combine 4-methyl-3-(trifluoromethyl)benzoic acid (1.0 eq, 0.5 mmol, 102 mg) and HATU (1.1 eq, 0.55 mmol, 209 mg).

-

Solvent & Base : Add anhydrous DMF (3 mL) followed by DIPEA (3.0 eq, 1.5 mmol, 261 µL).

-

Activation : Stir at room temperature for 15 minutes. The solution will typically turn pale yellow, indicating the formation of the active OAt ester.

-

Amine Addition : Add the target amine (1.2 eq, 0.6 mmol).

-

Reaction : Stir at room temperature for 4–12 hours.

-

IPC : Self-Validation Step — Withdraw 2 µL of the reaction mixture, dilute in 100 µL of 1:1 Acetonitrile/Water, and analyze by LC-MS. The disappearance of the starting mass (m/z 203 for the acid) and the appearance of the product mass confirms conversion. If the OAt-ester intermediate is observed without product formation, the amine is either too sterically hindered or requires mild heating (e.g., 50°C).

-

Workup : Dilute the mixture with ethyl acetate (15 mL). Wash extensively with 5% LiCl (aq) (3 x 10 mL) to partition the DMF into the aqueous phase. Wash with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data Presentation

The following table summarizes the operational metrics for both protocols based on historical optimization data, providing a clear matrix for route selection.

| Metric | Protocol A (Acid Chloride) | Protocol B (HATU) |

| Optimal Scale | 1 g to >100 g | 10 mg to 1 g |

| Typical Yield | 85 - 95% | 75 - 90% |

| Reaction Time | 3 - 4 hours (total) | 4 - 12 hours |

| Substrate Scope | Aliphatic amines, unhindered | Hindered amines, anilines |

| Cost Profile | Low (Oxalyl chloride is highly economical) | High (HATU is an expensive specialty reagent) |

| Byproducts | CO, CO₂, HCl (gases, easily removed) | HOAt, tetramethylurea (requires aqueous washing) |

References

- US8552002B2 - Compounds and compositions as protein kinase inhibitors Source: Google Patents URL

-

4-Methyl-3-(trifluoromethyl)benzoic acid | CAS 261952-01-6 Source: Molaid Chemical Database URL: [Link]

-

Nilotinib (Kinase Inhibitor Context) Source: Wikipedia URL: [Link]

Sources

Application Note: Optimized Reaction Conditions for the Hydrolysis of 4-Methyl-3-(trifluoromethyl)benzonitrile

Executive Summary

The transformation of aryl nitriles to their corresponding carboxylic acids is a foundational operation in organic synthesis, particularly in the development of pharmaceutical intermediates and agrochemicals. This application note provides an in-depth, self-validating protocol for the hydrolysis of 4-methyl-3-(trifluoromethyl)benzonitrile (CAS: 261952-06-1) to 4-methyl-3-(trifluoromethyl)benzoic acid (CAS: 261952-01-6). By leveraging the specific electronic properties of the trifluoromethyl (-CF₃) group, this guide establishes a highly efficient basic hydrolysis workflow that maximizes yield while preventing functional group degradation.

Mechanistic Rationale & Experimental Design

The hydrolysis of a nitrile group to a carboxylic acid proceeds via a two-step mechanism: the initial conversion of the nitrile to a primary amide, followed by the hydrolysis of the amide to the carboxylic acid[1].

The Electronic Influence of the -CF₃ Group

The selection of reaction conditions must account for the specific electronic and steric environment of the substrate. The strongly electron-withdrawing nature of the meta-positioned trifluoromethyl group significantly increases the electrophilicity of the nitrile carbon[2]. This electronic activation accelerates the initial nucleophilic attack by hydroxide ions (OH⁻), making basic hydrolysis highly favorable.

Overcoming the Rate-Limiting Step

While the conversion to the primary amide is rapid, the subsequent hydrolysis of the amide to the carboxylate salt is the rate-limiting step due to the high resonance stability of the amide functional group[1]. To drive this reaction to completion, continuous thermal energy (reflux) and a strong stoichiometric excess of base are required.

Solvent Selection Causality

A mixed solvent system of ethanol and water is utilized[3]. Water is necessary to provide the hydroxide nucleophile and solvate the final carboxylate salt. However, the starting nitrile is highly hydrophobic. Ethanol acts as a critical phase-integrating co-solvent, bringing the organic substrate and the aqueous base into a single homogeneous phase to prevent a biphasic reaction bottleneck.

Experimental workflow and logical progression for basic nitrile hydrolysis.

Comparative Reaction Conditions

To justify the selection of the standard basic hydrolysis route, the following table summarizes the quantitative data and mechanistic trade-offs of various hydrolysis methodologies.

| Hydrolysis Method | Reagents / Solvent | Temp / Time | Expected Yield | Mechanistic Advantage / Drawback |

| Standard Basic | NaOH (aq), Ethanol | 80 °C / 6.0 h | > 90% | Advantage: High yield; avoids -CF₃ degradation[3].Drawback: Requires solvent evaporation prior to workup. |

| Standard Acidic | H₂SO₄ (aq), Acetic Acid | 100 °C / 12–24 h | 70–85% | Advantage: Direct precipitation of product.Drawback: Harsh conditions risk partial -CF₃ hydrolysis. |

| Microwave-Assisted | NaOH (aq), Ethanol | 120 °C / 30 min | > 95% | Advantage: Rapid kinetics overcome amide stability.Drawback: Requires specialized pressurized microwave reactor. |

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Each step includes a physical or analytical checkpoint to verify the success of the underlying chemical mechanism before proceeding.

Step 1: Solvation and Initiation

-

Action: In a round-bottom flask equipped with a magnetic stir bar, suspend 10.0 mmol of 4-methyl-3-(trifluoromethyl)benzonitrile in 15 mL of Ethanol. Slowly add 15 mL of 2M aqueous NaOH.

-

Causality: Ethanol ensures the hydrophobic nitrile is solubilized, allowing the hydroxide ions to attack the electrophilic nitrile carbon efficiently.

-

Validation Checkpoint: The initial cloudy suspension will transition to a clear, homogeneous solution as the mixture is heated, physically confirming phase integration.

Step 2: Reflux and Hydrolysis

-

Action: Attach a water-cooled reflux condenser and heat the mixture to reflux (approx. 80 °C) in an oil or sand bath for 6.0 hours[3].

-

Causality: The sustained thermal energy overcomes the high activation barrier required to hydrolyze the highly stable primary amide intermediate into the carboxylate salt[1].

-

Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) mobile phase. The complete disappearance of the high-R_f nitrile spot and the transient mid-R_f amide spot confirms the reaction has reached the baseline-retained carboxylate salt stage.

Step 3: Solvent Evaporation

-

Action: Cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Causality: Ethanol must be removed prior to acidification. If ethanol remains, the subsequent addition of strong acid will catalyze a Fischer esterification, converting the desired benzoic acid into an unwanted ethyl ester byproduct.

-

Validation Checkpoint: The total volume of the mixture will decrease by approximately 50%, leaving a slightly viscous but single-phase aqueous solution.

Step 4: Impurity Extraction

-

Action: Dilute the remaining aqueous residue with 20 mL of distilled water. Transfer to a separatory funnel and wash with 20 mL of Dichloromethane (DCM) or tert-Butyl methyl ether (TBME). Discard the organic layer.

-

Causality: This extraction removes any unreacted starting material, trace amide, or non-polar organic impurities. The target molecule remains safely in the aqueous layer as a highly water-soluble sodium carboxylate salt.

-

Validation Checkpoint: The isolated aqueous layer should be completely clear and free of organic droplets.

Step 5: Acidification and Precipitation

-

Action: Transfer the aqueous layer to an Erlenmeyer flask and cool it in an ice-water bath (0–5 °C). While stirring vigorously, slowly add concentrated Hydrochloric Acid (HCl) dropwise until the pH drops below 2.

-

Causality: The strong acid protonates the soluble sodium carboxylate, converting it into the highly hydrophobic free carboxylic acid. The ice bath minimizes the solubility of the final product in water, maximizing the isolated yield.

-

Validation Checkpoint: A dense, white precipitate will immediately crash out of the solution upon reaching the pKa of the benzoic acid. Verification of pH < 2 using indicator paper validates that total protonation has occurred.

Step 6: Isolation

-

Action: Collect the precipitated product via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold distilled water. Dry the solid in a vacuum oven at 50 °C overnight.

-

Causality: The ice-cold water wash removes residual NaCl and HCl without dissolving the target product. Vacuum drying eliminates trapped moisture, preparing the compound for downstream synthesis.

References

- Benchchem. "2-Hydroxy-3-(trifluoromethyl)benzonitrile". Benchchem.

- Molaid. "4-甲基-3-(三氟甲基)苯甲酸| 261952-01-6 - 摩熵化学". Molaid.

- Chegg. "Solved BASIC HYDROLYSIS OF BENZONITRILE ON od NH, 1. aq." Chegg.

Sources

Application Note: Incorporation of 4-Methyl-3-(trifluoromethyl)benzamide into Peptidomimetics

Executive Summary

The 4-methyl-3-(trifluoromethyl)benzamide moiety is a "privileged structure" in medicinal chemistry, most notably validated by the Bcr-Abl kinase inhibitor Nilotinib (Tasigna). In peptidomimetic design, this fragment serves two critical functions: it acts as a robust hydrophobic cap that enhances membrane permeability, and it functions as a bioisostere for aromatic amino acid side chains, targeting specific allosteric pockets (e.g., the DFG-out conformation in kinases).

This guide details the rationale, design strategies, and validated synthetic protocols for incorporating this moiety into peptidomimetic scaffolds. It specifically addresses the synthetic challenges posed by the electron-withdrawing trifluoromethyl (

Rationale & Design Strategy

The "Fluorine Effect" in Peptidomimetics

Incorporating the 4-methyl-3-(trifluoromethyl)phenyl group offers distinct physicochemical advantages over non-fluorinated analogues:

-

Metabolic Stability: The

group at the meta position and the methyl group at the para position block common sites of cytochrome P450 oxidative metabolism (aromatic hydroxylation), significantly extending the half-life ( -

Hydrophobic Targeting: The

group is lipophilic (Hansch -

Electronic Modulation: The electron-withdrawing nature of the

group increases the acidity of the amide proton (if linked as an anilide), strengthening hydrogen bond donor capability to backbone carbonyls in the target protein.

Structural Orientation

There are two distinct ways to incorporate this moiety, depending on the available functional group on your peptidomimetic scaffold:

-

Type A (N-Terminal Capping): Reacting 4-methyl-3-(trifluoromethyl)benzoic acid with a peptide N-terminus. This creates a benzamide cap, often used to limit proteolysis by exopeptidases.

-

Type B (Side-Chain/C-Terminal Installation): Reacting 4-methyl-3-(trifluoromethyl)aniline with a carboxylic acid on the scaffold. This creates an anilide linkage, crucial for kinase inhibitors like Nilotinib.

Validated Synthetic Protocols

The electron-deficient nature of the aromatic ring (due to

Protocol A: N-Terminal Capping (Benzoic Acid Coupling)

Use this protocol to attach the moiety to a primary or secondary amine on a peptide backbone.

Reagents:

-

Acid: 4-Methyl-3-(trifluoromethyl)benzoic acid (1.0 equiv)

-

Amine: Peptidomimetic with free N-terminus (1.0 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve the benzoic acid derivative (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (

concentration). -

Base Addition: Add DIPEA (1.5 equiv) and stir at Room Temperature (RT) for 5 minutes. The solution should turn slightly yellow (formation of the activated ester).

-

Coupling: Add the amine/peptide (1.0 equiv) followed by the remaining DIPEA (1.5 equiv).

-

Incubation: Stir at RT for 2–4 hours.

-

Workup: Dilute with EtOAc, wash with

(to remove DMF),

Protocol B: Anilide Formation (The "Nilotinib" Route)

Use this protocol to react 4-methyl-3-(trifluoromethyl)aniline with a scaffold acid. Note: The aniline is a weak nucleophile.

Reagents:

-

Amine: 4-Methyl-3-(trifluoromethyl)aniline (1.1 equiv)

-

Acid: Peptidomimetic/Scaffold acid (1.0 equiv)

-

Activator: Thionyl Chloride (

) OR Oxalyl Chloride (( -

Base: Pyridine or

Step-by-Step Methodology (Acid Chloride Route):

-

Acid Chloride Formation: Dissolve the scaffold acid in dry DCM. Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF. Stir for 1 hour until gas evolution ceases.

-

Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in dry DCM or THF.

-

Coupling: Add 4-methyl-3-(trifluoromethyl)aniline (1.1 equiv) and Pyridine (2.0 equiv) to the solution at

. -

Reaction: Allow to warm to RT and stir overnight. The reaction may be sluggish due to the steric bulk of the methyl group and electronics of the

.-

Optimization: If conversion is low (<50%), switch solvent to Toluene and heat to

.

-

-

Quench: Add saturated

. Extract with DCM.

Synthetic Decision Tree

Figure 1: Decision tree for selecting the appropriate coupling strategy based on the nucleophile and electrophile electronics.

Application Case Study: Kinase Inhibition